molecular formula C9H7Cl2NO B13676455 (4,6-Dichloro-1H-indol-2-yl)methanol

(4,6-Dichloro-1H-indol-2-yl)methanol

Cat. No.: B13676455
M. Wt: 216.06 g/mol
InChI Key: IOPXHHQRBVEGPH-UHFFFAOYSA-N
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Description

(4,6-Dichloro-1H-indol-2-yl)methanol is a chemical compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by elimination of the tosyl masking group . Another approach is the Fischer indole synthesis, which uses methanesulfonic acid under reflux in methanol to yield the desired indole derivative .

Industrial Production Methods

Industrial production of (4,6-Dichloro-1H-indol-2-yl)methanol may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory synthesis, with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group at position 2 undergoes oxidation to yield carboxylic acid derivatives, a critical step for further functionalization.

Reagent Conditions Product Yield Reference
KMnO₄ (aq)Acidic, reflux, 6 h4,6-Dichloro-1H-indole-2-carboxylic acid85%
CrO₃ in H₂SO₄Room temperature, 12 h4,6-Dichloro-1H-indole-2-carbaldehyde72%

Key Findings :

  • Oxidation to the carboxylic acid enables subsequent amide coupling, as demonstrated in the synthesis of N-(4,6-dichloro-1H-indole-2-carbonyl)methanesulphonamide (MIC = 0.68 μM against M. tuberculosis) .

  • Controlled oxidation with CrO₃ selectively produces the aldehyde, a precursor for Schiff base formation .

Esterification and Acetylation

The hydroxyl group participates in esterification, enhancing solubility or enabling protective group strategies.

Reagent Conditions Product Yield Reference
Acetic anhydridePyridine, 0°C, 2 h4,6-Dichloro-1H-indol-2-ylmethyl acetate91%
Benzoyl chlorideNaOH (aq), RT, 4 h4,6-Dichloro-1H-indol-2-ylmethyl benzoate78%

Key Findings :

  • Acetylation proceeds efficiently under mild conditions, preserving the indole core’s integrity .

  • Bulkier esters (e.g., benzoate) require longer reaction times but offer steric protection for subsequent C-3 functionalization .

Electrophilic Substitution at C-3

The indole’s C-3 position undergoes regioselective electrophilic substitution, facilitated by B(C₆F₅)₃ catalysis.

Reagent Conditions Product Yield Reference
1,4-NaphthoquinoneB(C₆F₅)₃, H₂O, 60°C, 2 h2-(4,6-Dichloro-1H-indol-3-yl)naphthalene-1,4-dione80%

Key Findings :

  • B(C₆F₅)₃ mediates C–C coupling without transition metals, favoring green chemistry protocols .

  • The 4,6-dichloro substituents enhance electrophilic attack at C-3 by polarizing the π-electron system .

Heterocycle Formation via Condensation

The methanol group serves as a handle for constructing nitrogen-containing heterocycles.

Reagent Conditions Product Yield Reference
NH₂OH·HClPyridine/EtOH, reflux, 3 h4,6-Dichloro-1H-indole-2-carboxaldehyde oxime88%
CDI, THF/DMFReflux, 20 h5-(4,6-Dichloro-1H-indol-2-yl)-3H- oxadiazol-2-one82%

Key Findings :

  • Oxime formation is a gateway to amines (via reduction) or heterocycles (via cyclization) .

  • CDI-mediated cyclization generates bioactive oxadiazolones, validated in antimycobacterial studies .

Amide and Sulphonamide Derivatives

Oxidation to the carboxylic acid enables diversification into pharmacologically relevant amides.

Reagent Conditions Product MIC (μM) Reference
MethanesulphonamideCDI, THF, reflux, 24 hN-(4,6-Dichloro-1H-indole-2-carbonyl)methanesulphonamide0.68
1-AdamantamineEDCl, HOBt, DMF, RT, 12 hN-Adamantyl-4,6-dichloroindole-2-carboxamide0.012

Key Findings :

  • Adamantyl-derived carboxamides exhibit nanomolar potency against M. tuberculosis due to enhanced lipophilicity (ClogP = 5.2) .

  • Sulphonamide derivatives show improved metabolic stability compared to ester analogs .

Reduction Pathways

While less common, selective reduction of the alcohol group has been explored.

Reagent Conditions Product Yield Reference
LiAlH₄Dry THF, reflux, 6 h4,6-Dichloro-2-methyl-1H-indole65%

Key Findings :

  • Reduction to the methyl group is feasible but competes with indole ring hydrogenation under harsh conditions .

Scientific Research Applications

(4,6-Dichloro-1H-indol-2-yl)methanol has various applications in scientific research:

Mechanism of Action

The mechanism of action of (4,6-Dichloro-1H-indol-2-yl)methanol involves its interaction with specific molecular targets. Indole derivatives often bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the indole core .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.

    Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

    4,6-Dichloroindole: A precursor in the synthesis of various indole derivatives.

Uniqueness

(4,6-Dichloro-1H-indol-2-yl)methanol is unique due to the presence of both chlorine atoms and a methanol group, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

(4,6-dichloro-1H-indol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c10-5-1-8(11)7-3-6(4-13)12-9(7)2-5/h1-3,12-13H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPXHHQRBVEGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)CO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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